![molecular formula C16H17NO7S B2377396 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 710989-33-6](/img/structure/B2377396.png)
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is a chemical compound with the CAS Number: 710989-33-6 . It has a molecular weight of 367.38 . The IUPAC name for this compound is 3-[(2,4-dimethoxyanilino)sulfonyl]-4-methoxybenzoic acid .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, are not available in the search results.Aplicaciones Científicas De Investigación
1. Synthesis and Stability in Medicinal Chemistry
Sulfamates, including derivatives of 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, are significant in medicinal chemistry. A study by Reuillon et al. (2012) developed a method for protecting sulfamates, enhancing their stability under various conditions. This makes them suitable for multi-step synthesis, a crucial aspect in drug development.
2. Reactivity in Organic Synthesis
Research by Culhane & Fokin (2011) explores the reactivity of sulfamoyl azides, which can be derived from compounds like 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid. They found that these compounds react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, indicating potential in organic synthetic applications.
3. Role in Chemiluminescence
Watanabe et al. (2010) investigated sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, related to the chemical structure of interest, in the context of chemiluminescence. Their work, detailed in The Journal of Organic Chemistry, highlights the potential application of these compounds in the development of novel chemiluminescent materials.
4. Antioxidant Properties
Kucukoglu & Nadaroğlu (2014) assessed the antioxidant capacities of phenolic derivatives, closely related to 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid. Their study, published in Free Radicals and Antioxidants, demonstrates these compounds' potential as antioxidants, which could be crucial for pharmaceutical and nutraceutical applications.
5. Biotransformation Studies
A study by Kiep et al. (2014) in "Drug Research" explored the biotransformation of veratric acid, structurally similar to 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, providing insights into metabolic pathways that could be relevant for drug metabolism and toxicology studies.
6. Synthesis of Bioactive Compounds
Research on the synthesis of biologically active compounds, including those derived from 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, has been conducted. For example, van Loon et al. (2014) in The Journal of Organic Chemistry discuss the synthesis of dibenzo[e,g]isoindol-1-ones, indicating the utility of such compounds in creating biologically active molecules.
7. Molecular Structure Analysis
Barich et al. (2004) in Acta Crystallographica Section C analyzed the molecular structures of dimethoxybenzoic acids, including 2,4-dimethoxybenzoic acid. This research provides foundational knowledge about the structural aspects of such compounds, which is essential in understanding their reactivity and potential applications.
8. Antimicrobial Activity
Mohana (2013) explored the synthesis and antimicrobial activity of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, originating from 2,4-dimethoxybenzoic acid. As published in the International Journal of Pharma and Bio Sciences, this indicates the potential of such derivatives in antimicrobial applications.
Safety And Hazards
Propiedades
IUPAC Name |
3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-11-5-6-12(14(9-11)24-3)17-25(20,21)15-8-10(16(18)19)4-7-13(15)23-2/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOMCZANCCQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

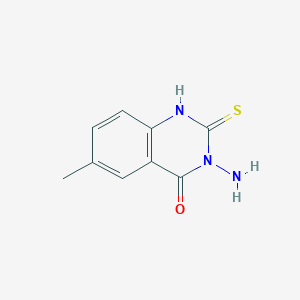
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)
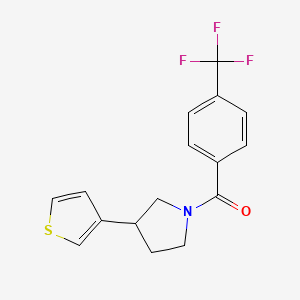
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)
![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)
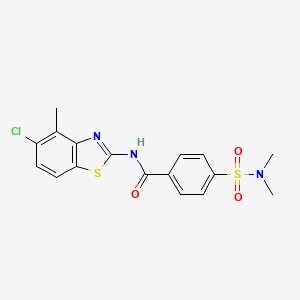
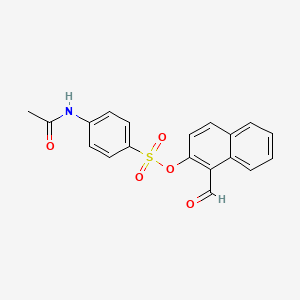
![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)
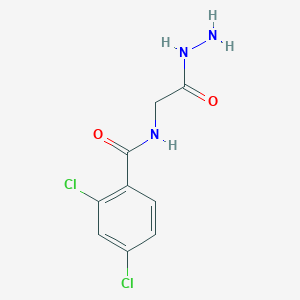
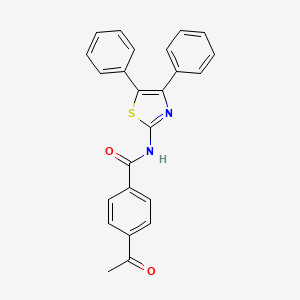
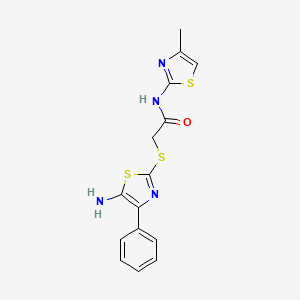
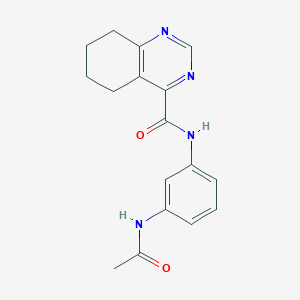
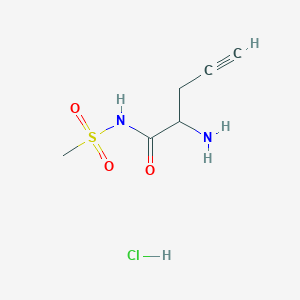
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)